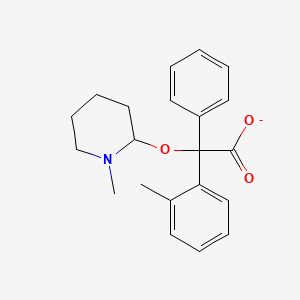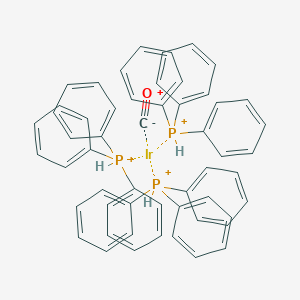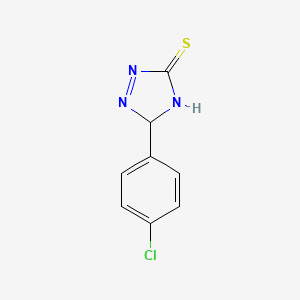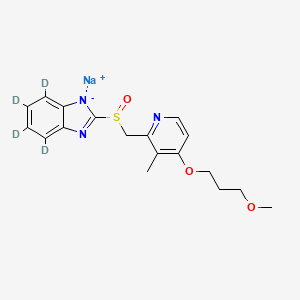
N-Methylpiperidinyl-2-methylbenzilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylpiperidinyl-2-methylbenzilate is a chemical compound with the molecular formula C21H25NO3 and a molecular weight of 339.43 g/mol . It is primarily used in research settings and is known for its unique chemical properties.
Méthodes De Préparation
The synthesis of N-Methylpiperidinyl-2-methylbenzilate involves several steps. One common method includes the reaction of benzilic acid with N-methylpiperidine under specific conditions. The reaction typically requires a solvent such as dichloromethane or ethyl acetate and is carried out at a controlled temperature . Industrial production methods may involve more advanced techniques to ensure purity and yield.
Analyse Des Réactions Chimiques
N-Methylpiperidinyl-2-methylbenzilate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-Methylpiperidinyl-2-methylbenzilate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Researchers use it to study its effects on biological systems, particularly its interaction with certain enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-Methylpiperidinyl-2-methylbenzilate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, but it often affects cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
N-Methylpiperidinyl-2-methylbenzilate can be compared to other similar compounds, such as:
Benzilic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Piperidine derivatives: These compounds have a piperidine ring and exhibit similar reactivity but may have different functional groups attached.
This compound is unique due to its specific combination of a benzilate moiety and a methylpiperidine group, which imparts distinct properties and applications.
Propriétés
Formule moléculaire |
C21H24NO3- |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-2-(1-methylpiperidin-2-yl)oxy-2-phenylacetate |
InChI |
InChI=1S/C21H25NO3/c1-16-10-6-7-13-18(16)21(20(23)24,17-11-4-3-5-12-17)25-19-14-8-9-15-22(19)2/h3-7,10-13,19H,8-9,14-15H2,1-2H3,(H,23,24)/p-1 |
Clé InChI |
SSDWPUFYQALBIE-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=CC=C1C(C2=CC=CC=C2)(C(=O)[O-])OC3CCCCN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate](/img/structure/B12350648.png)




![isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12350692.png)
![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12350705.png)


![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)


